4,4-Bis(trifluoromethyl)oxetan-2-one
Overview
Description
4,4-Bis(trifluoromethyl)oxetan-2-one is a chemical compound that features a four-membered oxetane ring with two trifluoromethyl groups attached to the same carbon atom. This structure is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 4,4-bis(trifluoromethyl)oxetan-2-one can involve multiple steps, including aromatic nucleophilic substitution and cyclization processes. For instance, the reaction of bis(collidine)bromine(I) hexafluorophosphate with alpha,beta-unsaturated acids and alcohols can lead to the formation of 2-oxetanones and oxetanes, respectively . Additionally, the treatment of related oxetanes with electrophiles like BF3·OEt2 can result in cyclodimerization, forming more complex structures .
Molecular Structure Analysis
The molecular structure of compounds similar to 4,4-bis(trifluoromethyl)oxetan-2-one can be determined using spectroscopic methods and X-ray crystallography. For example, the structure of a Wittig intermediate containing a four-membered ring was elucidated, revealing a planar heterocyclic ring system with a long P–O bond . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its electronic properties.
Chemical Reactions Analysis
4,4-Bis(trifluoromethyl)oxetan-2-one and its derivatives can undergo various chemical reactions. The reaction with aluminium trichloride, for example, can lead to isomerization, halogen exchange, and ring opening, producing a range of products including alcohols, aldehydes, and acid chlorides . These reactions are influenced by the presence of the trifluoromethyl groups and the oxetane ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-bis(trifluoromethyl)oxetan-2-one derivatives are influenced by their molecular structure. The presence of trifluoromethyl groups can impart unique characteristics such as high electronegativity and lipophobicity. Nuclear magnetic resonance (NMR) studies can provide insights into the ground-state structures of cyclic phosphoranes, which are related to oxetanes, by observing through-space coupling . Additionally, the thermal behavior and polymorphism of related compounds can be studied using techniques like DSC, TGA, and PXRD .
Scientific Research Applications
Chemical Reactions and Properties
Isomerization and Exchange Reactions : A study by Barlow, Coles, and Haszeldine (1980) explored the chemical behavior of a similar compound, 2,2-Bis(trifluoromethyl)-3,4-difluoro-oxetan. When treated with aluminium trichloride, it undergoes cis to trans isomerisation and non-stereospecific exchange of fluorine by chlorine, among other reactions, suggesting potential applications in chemical synthesis and modification processes (Barlow, Coles, & Haszeldine, 1980).
NMR Studies and Structural Analysis : Gibson, Röschenthaler, and Wray (1977) conducted NMR studies on 4,4-bis(trifluoromethyl)-1,2-oxaphosphetans, revealing intricate interactions and structural details. This research is crucial for understanding the molecular geometry and electronic properties of compounds like 4,4-Bis(trifluoromethyl)oxetan-2-one (Gibson, Röschenthaler, & Wray, 1977).
Cyclodimerization and Chemical Transformations : Petrov and Marshall (2010) investigated the acid-catalyzed cyclodimerization of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes. Their findings shed light on the synthetic pathways to create complex structures from simpler oxetane derivatives, which is relevant for 4,4-Bis(trifluoromethyl)oxetan-2-one (Petrov & Marshall, 2010).
Dehydrofluorination Studies : Another study by Barlow, Coles, and Haszeldine (1980) on 2,2-bis(trifluoromethyl)-3,4-difluoro-oxetan focuses on dehydrofluorination reactions. Understanding these reactions can be essential for developing new methods for the functionalization or decomposition of compounds like 4,4-Bis(trifluoromethyl)oxetan-2-one (Barlow, Coles, & Haszeldine, 1980).
Polymer Science and Material Chemistry
Polymerization Processes : Research by Miwa, Tsutsumi, and Oishi (2001) on the polymerization of bis-oxetanes provides insights into potential applications of 4,4-Bis(trifluoromethyl)oxetan-2-one in polymer science. This kind of research is fundamental for developing new polymeric materials with unique properties (Miwa, Tsutsumi, & Oishi, 2001).
Structural Analysis of Wittig Intermediates : Chioccola and Daly (1968) investigated the crystal structure of a Wittig intermediate containing a four-membered ring, which is closely related to 4,4-Bis(trifluoromethyl)oxetan-2-one. Such studies are crucial for understanding the structural aspects and reactivity of oxetane derivatives (Chioccola & Daly, 1968).
properties
IUPAC Name |
4,4-bis(trifluoromethyl)oxetan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)1-2(12)13-3/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSBMCAYILYABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC1(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169165 | |
Record name | 2-Oxetanone, 4,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(trifluoromethyl)oxetan-2-one | |
CAS RN |
1718-33-8 | |
Record name | 2-Oxetanone, 4,4-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Bis(trifluoromethyl)-2-oxetanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxetanone, 4,4-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-BIS(TRIFLUOROMETHYL)-2-OXETANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CT3S6EF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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